
(E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-morpholino-5-((5-phenylfuran-2-yl)methylene)thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as LMT-28 and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Morpholine and thiazolone derivatives have been synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis and X-ray structure analysis of related compounds provide valuable insights into their molecular geometry and photophysical properties (Taylor Chin et al., 2010). Structural and spectral analyses of morpholine-based Mannich bases reveal their conformation and hydrogen bonding interactions, aiding in understanding their chemical behavior and potential applications in drug design (S. Franklin et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Some morpholine and thiazolone derivatives exhibit significant antimicrobial and anti-inflammatory activities. Research on the synthesis of Mannich bases of some 2,5-disubstituted 4-thiazolidinones has evaluated their antimicrobial activities against various pathogens (A. Kocabalkanlı et al., 2001). Similarly, novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones have been screened for their hypoglycemic and anti-inflammatory activities, indicating their potential as lead molecules for further pharmacological development (S. Karumanchi et al., 2019).
Catalysis and Reaction Mechanisms
Compounds containing morpholine and thiazolone units have been utilized as catalysts or key intermediates in various chemical reactions. For instance, novel N-methyl morpholine-based ionic liquids have been synthesized and used as catalysts for Knoevenagel condensation, demonstrating the utility of these compounds in facilitating chemical transformations (Hao Xu et al., 2017).
properties
IUPAC Name |
(5E)-2-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17-16(24-18(19-17)20-8-10-22-11-9-20)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXGDLONGMRBV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

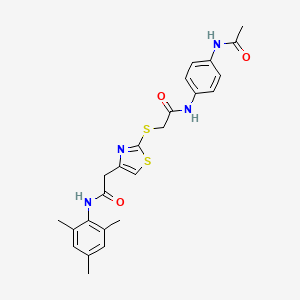
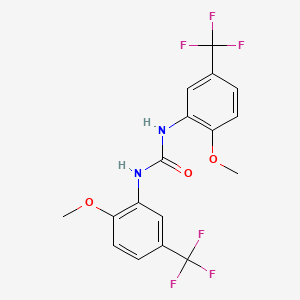
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2772599.png)

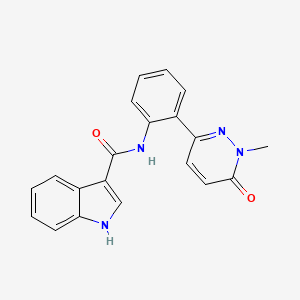
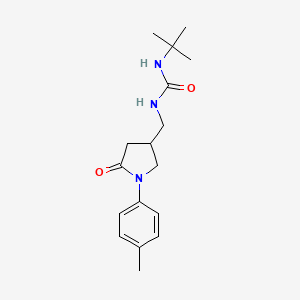

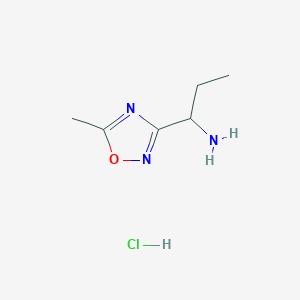
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)
![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)
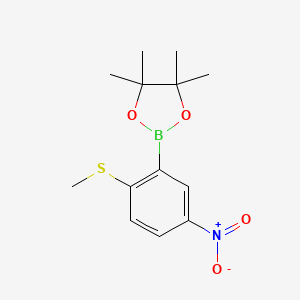
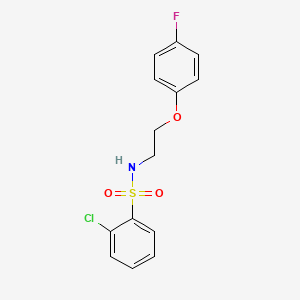
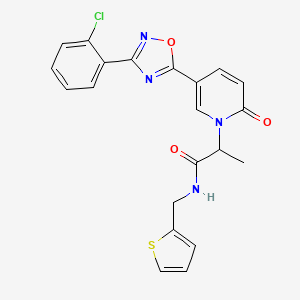
![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)